molecular formula C20H19F2N5O2 B611791 ピモジビル CAS No. 1629869-44-8

ピモジビル

カタログ番号: B611791
CAS番号: 1629869-44-8
分子量: 399.4 g/mol
InChIキー: JGPXDNKSIXAZEQ-SBBZOCNPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ピモディビルは、インフルエンザの治療薬として開発された抗ウイルス薬です。インフルエンザウイルスポリメラーゼ塩基タンパク質2の阻害剤として作用します。 ピモディビルは、第II相臨床試験で有望な結果を示しましたが、標準治療法よりも優れているという利点が見られないため、2021年末に臨床開発が中止されました .

科学的研究の応用

Phase 2b Studies

  • TOPAZ Trial : A pivotal Phase 2b study demonstrated that pimodivir significantly reduced viral load in adult patients with acute uncomplicated seasonal influenza A. The trial showed a statistically significant decrease in the area under the curve (AUC) for viral load when compared to placebo:
    • Pimodivir 300 mg : Change in AUC viral load: -3.6
    • Pimodivir 600 mg : Change in AUC viral load: -4.5
    • Pimodivir 600 mg + Oseltamivir : Change in AUC viral load: -8.6
    • Placebo : Reference group .
  • OPAL Study : Another significant Phase 2 study evaluated pimodivir in combination with oseltamivir in hospitalized patients. Results indicated that while pimodivir did not show additional clinical benefits over standard care alone, it did demonstrate a shorter time to symptom resolution compared to placebo .

Efficacy Against Resistant Strains

Pimodivir has shown effectiveness against various strains of influenza A, including those resistant to neuraminidase inhibitors and amantadine. In vitro studies have confirmed its potency against pandemic strains such as H1N1 and H7N9 .

Safety Profile

Across multiple studies, pimodivir has been generally well tolerated with mild to moderate adverse effects reported, primarily gastrointestinal issues such as diarrhea. Serious adverse events were rare, indicating a favorable safety profile for further development .

Comparative Efficacy Data

The following table summarizes key findings from clinical trials assessing the efficacy of pimodivir compared to placebo and standard treatments:

StudyTreatment GroupViral Load Reduction (AUC)Time to Symptom Resolution (hours)Notes
TOPAZ TrialPimodivir 600 mg + Oseltamivir-8.6Not specifiedSignificant reduction vs. placebo
OPAL StudyPimodivir + Oseltamivir vs PlaceboNot specifiedPimodivir: 72.45 vs Placebo: 94.15Shorter time to symptom resolution
Phase IIaVarious doses of PimodivirSignificant reductionNot specifiedEffective against resistant strains

Future Directions and Conclusion

Pimodivir represents a promising addition to the antiviral arsenal against influenza A, particularly as resistance to current therapies becomes more prevalent. Ongoing research aims to further elucidate its efficacy and safety profile, especially in high-risk populations and hospitalized patients.

The development of pimodivir is supported by various health authorities, including the Biomedical Advanced Research and Development Authority (BARDA), emphasizing its potential role in addressing public health challenges posed by influenza viruses . Continued clinical trials will be essential for determining its place in treatment protocols for influenza A infections.

作用機序

ピモディビルは、インフルエンザAウイルスポリメラーゼ複合体のポリメラーゼ塩基タンパク質2サブユニットを阻害することによって効果を発揮します。 この阻害はウイルス複製プロセスを阻害し、ウイルスが増殖して拡散するのを防ぎます . 分子標的は、ウイルスRNA合成に不可欠な、ポリメラーゼ塩基タンパク質2のキャップ結合ドメインが含まれます .

類似の化合物との比較

類似の化合物

    オセルタミビル: ニューラミニダーゼ酵素を阻害することによってインフルエンザの治療に使用される別の抗ウイルス薬。

    バラキサビルマルボックス: インフルエンザウイルスポリメラーゼのキャップ依存性エンドヌクレアーゼ活性を阻害します。

    ファビピラビル: インフルエンザウイルスのRNA依存性RNAポリメラーゼを標的にします。

ピモディビルの独自性

ピモディビルは、オセルタミビルやバラキサビルマルボックスなどの他の抗ウイルス薬の標的とは異なる、ポリメラーゼ塩基タンパク質2サブユニットの特異的な阻害に特徴があります . このユニークな作用機序により、ピモディビルはウイルス複製と耐性機構を研究するための貴重なツールとなります。

準備方法

合成ルートと反応条件

ピモディビルの合成には、ビシクロ[2.2.2]オクタンコアの形成や、フッ素化ピリミジンおよびピロロ[2,3-b]ピリジン部分の導入など、複数の工程が含まれます。反応条件には通常、有機溶媒、触媒、および制御された温度の使用が含まれ、目的の化学変換を確実にします。

工業生産方法

ピモディビルの工業生産には、収率と純度を最大限に高めるために、最適化された反応条件を用いた大規模合成が用いられる可能性があります。これには、高効率反応器、結晶化やクロマトグラフィーなどの精製技術、最終製品の一貫性を確保するための厳格な品質管理対策が含まれます。

化学反応の分析

反応の種類

ピモディビルは、次のものを含むさまざまな化学反応を起こします。

    酸化: 分子への酸素原子の導入。

    還元: 酸素原子の除去または水素原子の付加。

    置換: ある官能基を別の官能基に置き換える。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のための求核剤などがあります。条件は特定の反応によって異なりますが、一般的には制御された温度と、反応を促進するための溶媒の使用が含まれます。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、一方、還元は脱酸素化化合物を生成する可能性があります。

科学研究への応用

類似化合物との比較

Similar Compounds

    Oseltamivir: Another antiviral drug used to treat influenza by inhibiting the neuraminidase enzyme.

    Baloxavir marboxil: Inhibits the cap-dependent endonuclease activity of the influenza virus polymerase.

    Favipiravir: Targets the RNA-dependent RNA polymerase of the influenza virus.

Uniqueness of Pimodivir

Pimodivir is unique in its specific inhibition of the polymerase basic protein 2 subunit, which is different from the targets of other antiviral drugs like oseltamivir and baloxavir marboxil . This unique mechanism of action makes Pimodivir a valuable tool for studying viral replication and resistance mechanisms.

生物活性

Pimodivir (JNJ-63623872) is a novel antiviral agent specifically designed to inhibit the polymerase basic protein 2 (PB2) subunit of the influenza A virus. This compound represents a significant advancement in the treatment of influenza, particularly in the context of rising resistance to traditional antiviral therapies. This article synthesizes current research findings, clinical trial data, and mechanistic insights into the biological activity of pimodivir.

Pimodivir functions as a non-nucleoside inhibitor targeting the PB2 subunit of the influenza A virus polymerase complex. The binding of pimodivir to PB2 inhibits viral replication by obstructing the cap-binding pocket, which is crucial for viral mRNA synthesis. Structural studies have revealed that pimodivir stabilizes a transcriptionally inactive configuration of the polymerase, thus preventing effective viral transcription and replication .

Key Mechanistic Insights:

  • Cap-Binding Pocket Inhibition : Pimodivir occupies the 7-methyl GTP cap-binding pocket, essential for mRNA capping.
  • Mid-Link Domain Interaction : It also interacts with the mid-link domain of PB2, promoting an inactive state that prevents transcription .
  • Resistance Mutations : Research has identified several mutations in PB2 that confer resistance to pimodivir, particularly in regions critical for its binding and function. Notable mutations include N510T and S514R, which affect the stability of the polymerase complex in the presence of the drug .

Clinical Efficacy

Pimodivir has undergone several clinical trials to evaluate its efficacy and safety profile. The most notable studies include:

Phase 2b Topaz Trial

  • Objective : To assess the efficacy of pimodivir as monotherapy and in combination with oseltamivir.
  • Results : The trial demonstrated a significant reduction in viral load over seven days in patients treated with pimodivir compared to placebo. The combination therapy with oseltamivir showed even greater efficacy.
Treatment GroupChange in AUC Viral Load (day*log10 copies/mL)
Pimodivir 300 mg vs placebo-3.6
Pimodivir 600 mg vs placebo-4.5
Pimodivir 600 mg + Oseltamivir vs placebo-8.6
Pimodivir 600 mg + Oseltamivir vs Pimodivir 600 mg-4.1
  • Safety Profile : The treatment was generally well tolerated, with mild to moderate diarrhea being the most common adverse event reported .

Human Challenge Study

  • Design : Healthy volunteers were inoculated with an influenza A virus strain and treated with various doses of pimodivir.
  • Findings : Results indicated a dose-dependent decrease in viral shedding and associated symptoms, supporting its potential as an effective antiviral agent against influenza A .

Resistance Mechanisms

Despite its efficacy, resistance to pimodivir has been observed, necessitating ongoing research into its mechanisms. Resistance mutations have been identified at several sites within PB2, including:

  • E188 and E195 : Located on an alpha-helix surface, these mutations suggest an adaptive response that may not directly involve pimodivir binding but rather affect overall polymerase stability and function .

特性

IUPAC Name

(2S,3S)-3-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N5O2/c21-11-5-12-13(7-24-17(12)23-6-11)18-25-8-14(22)19(27-18)26-16-10-3-1-9(2-4-10)15(16)20(28)29/h5-10,15-16H,1-4H2,(H,23,24)(H,28,29)(H,25,26,27)/t9?,10?,15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPXDNKSIXAZEQ-SBBZOCNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1C(C2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2CCC1[C@@H]([C@H]2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801028095
Record name Pimodivir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801028095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1629869-44-8
Record name Pimodivir [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1629869448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pimodivir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14974
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pimodivir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801028095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIMODIVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DFC121MXC3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。